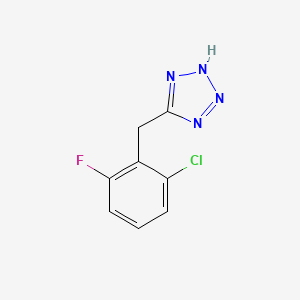

5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

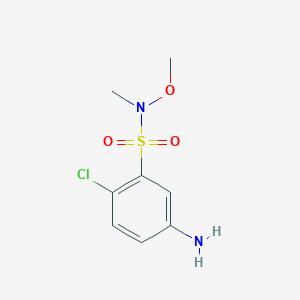

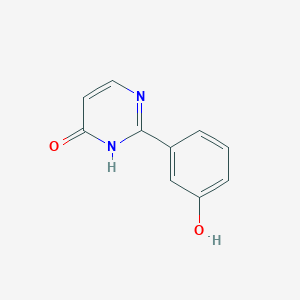

“5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole” is a chemical compound that likely contains a tetrazole ring, which is a type of heterocyclic aromatic compound. The “2H” in the name suggests that the hydrogen atom is located at the 2-position of the tetrazole ring. The compound also contains a benzyl group, which is an aromatic ring with a single carbon atom attached, substituted with chlorine and fluorine atoms .

Molecular Structure Analysis

The molecular structure of “5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole” would likely consist of a tetrazole ring with a benzyl group attached at the 5-position. The benzyl group would be substituted with chlorine and fluorine atoms .Chemical Reactions Analysis

Tetrazoles are known to participate in various chemical reactions. They can act as nucleophiles in substitution reactions, or as electrophiles in reactions with organometallic reagents .科学的研究の応用

Synthesis and Antitumor Activity

A study focused on the synthesis of new series of 2-(1-(substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile derivatives starting from substituted benzyl halides. This included compounds related to 5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole. These compounds demonstrated potential antitumor activity against various human cancer cell lines. The most potent compounds showed good activity, suggesting potential as antitumor agents (Maddila et al., 2016).

Chemical Synthesis and Characterization

Another study involved the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole from o-phenylenediamine and ethyl acetoacetate. This process is relevant as it includes the manipulation of chloro- and fluorobenzyl groups, similar to 5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole. The product's yield and structural confirmation are significant for further research applications (Huang Jin-qing, 2009).

Optical, Redox, and Coordination Properties

Research on the synthesis of diazadibenzoperylenes from tetrachloroperylene tetracarboxylic acid bisanhydride, involving steps like benzylamine imidization, highlights the structural, optical, and coordination properties of such compounds. These studies provide insights into the properties of similar tetrazole derivatives (Würthner et al., 2002).

Antimicrobial Activity

A series of 5-fluorouracil benzimidazoles, including compounds related to 5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole, were synthesized and evaluated for antimicrobial activities. These compounds showed significant activity against various bacterial and fungal strains, highlighting their potential in antimicrobial applications (Fang et al., 2016).

Enzyme Inhibition for Disease Treatment

Research involving chloro-/fluorobenzyl-substituted benzimidazolium salts, synthesized from benzimidazole and chlorinated aromatic hydrocarbons, demonstrated effective inhibition of enzymes like α-glycosidase and acetylcholinesterase. These findings are significant for developing new drugs for diseases like Alzheimer's and diabetes (Bal et al., 2021).

Crystal Structure Analysis

A study on the synthesis and crystal structure analysis of 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole and its chlorophenyl derivative provided insights into the molecular structures and interactions of similar compounds. Understanding these structures is crucial for further application in various scientific fields (Banu et al., 2014).

作用機序

将来の方向性

特性

IUPAC Name |

5-[(2-chloro-6-fluorophenyl)methyl]-2H-tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFN4/c9-6-2-1-3-7(10)5(6)4-8-11-13-14-12-8/h1-3H,4H2,(H,11,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSDYLDZZRANLBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC2=NNN=N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625646 |

Source

|

| Record name | 5-[(2-Chloro-6-fluorophenyl)methyl]-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Chloro-6-fluorobenzyl)-2H-tetrazole | |

CAS RN |

874607-03-1 |

Source

|

| Record name | 5-[(2-Chloro-6-fluorophenyl)methyl]-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B1371153.png)

![3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B1371160.png)

![1-[4-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole hydrochloride](/img/structure/B1371164.png)

![1-[3-(3-Thien-2-yl-1,2,4-oxadiazol-5-yl)propyl]piperazine dihydrochloride](/img/structure/B1371165.png)

amino}acetic acid](/img/structure/B1371172.png)